molecular formula C13H9F3N2S B3059459 5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline CAS No. 1845706-44-6

5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline

Cat. No.: B3059459
CAS No.: 1845706-44-6
M. Wt: 282.29
InChI Key: YQSNQPITCCEWTN-UHFFFAOYSA-N
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Description

5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This particular compound features a trifluoromethyl group, which can enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzonitrile with trifluoroacetic acid and a thiol source under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazoline structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The mercapto group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinazoline ring or the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Sulfoxides and sulfones: from oxidation reactions.

    Reduced quinazoline derivatives: from reduction reactions.

    Substituted quinazolines: from nucleophilic substitution reactions.

Scientific Research Applications

5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The mercapto group can form covalent bonds with target proteins, leading to irreversible inhibition. The compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    Quinazoline derivatives: Such as 4-anilinoquinazolines, which are known for their kinase inhibitory activity.

    Benzimidazole derivatives: Known for their broad-spectrum biological activities, including antimicrobial and anticancer properties.

    Imidazole derivatives: Used in various therapeutic applications due to their versatile chemical properties.

Uniqueness: 5,6-Dihydro-2-mercapto-4-(trifluoromethyl)benzo-[h]-quinazoline stands out due to the presence of both a trifluoromethyl group and a mercapto group. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(trifluoromethyl)-5,6-dihydro-3H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2S/c14-13(15,16)11-9-6-5-7-3-1-2-4-8(7)10(9)17-12(19)18-11/h1-4H,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSNQPITCCEWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC(=S)N=C2C3=CC=CC=C31)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164584
Record name Benzo[h]quinazoline-2(3H)-thione, 5,6-dihydro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1845706-44-6
Record name Benzo[h]quinazoline-2(3H)-thione, 5,6-dihydro-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1845706-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[h]quinazoline-2(3H)-thione, 5,6-dihydro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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